2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal

Organic Synthesis Medicinal Chemistry Regioselectivity

Researchers often face supply uncertainty with regioisomeric mixtures, where the 4-yl or 3-yl isomer contaminates the desired 5-yl scaffold, jeopardizing SAR studies and patent integrity. Our 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal (CAS 1935609-51-0) is the exact, regio-defined building block validated for synthesizing N-acyl-N-arylalaninate fungicides. Key advantages: - Guaranteed 5-yl regioisomer, eliminating confounding reactivity from the 4-yl (CAS 1935619-63-8) or 3-yl (CAS 1935529-55-7) variants. - Unsubstituted 1,2,3-thiadiazole core permits unbiased SAR exploration, free from pre-installed methyl groups. - Reactive aldehyde handle enables differential functionalization into diverse urea and carbonyl derivatives.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
Cat. No. B13276968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CN=NS1)C=O
InChIInChI=1S/C7H10N2OS/c1-7(2,5-10)3-6-4-8-9-11-6/h4-5H,3H2,1-2H3
InChIKeyBGNAXQPYJAGDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal (CAS 1935609-51-0)


2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal (CAS 1935609-51-0) is a heterocyclic aldehyde building block with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound is part of the 1,2,3-thiadiazole class, a group of heterocycles widely recognized for their derivatives in industry, medicine, and agriculture [1]. Its core structure features a reactive aldehyde group linked to a 1,2,3-thiadiazole ring, which serves as a versatile synthetic handle for constructing more complex molecules, including potential pharmaceutical and agrochemical agents.

Critical Selection Factor for 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal: Regioisomeric Purity


Substituting 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal with a generic 'thiadiazole propanal' is not viable due to the existence of several closely related regioisomers that share the same formula and molecular weight but possess distinct chemical identities . Specifically, 2,2-dimethyl-3-(1,2,3-thiadiazol-4-yl)propanal (CAS 1935619-63-8), 2,2-dimethyl-3-(1,2,5-thiadiazol-3-yl)propanal (CAS 1935529-55-7), and 2,2-dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal (CAS 1934456-68-4) are structurally divergent [REFS-2, REFS-3]. The position of the substituent on the thiadiazole ring fundamentally alters the electronic distribution and chemical reactivity, directly leading to different products in downstream reactions and potentially affecting biological activity and patent eligibility of final compounds [1].

Quantifiable Differentiation of 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal for Scientific Buyers


Regioisomeric Identity Dictates Synthetic Utility: The 5-yl vs 4-yl Position

The target compound is structurally defined by the aldehyde moiety at the 5-position of the 1,2,3-thiadiazole ring. This contrasts with its 4-yl isomer, where the same sidechain is attached at the 4-position, generating a different molecule with a distinct CAS number (1935619-63-8) . While both share the formula C7H10N2OS and mass 170.23 g/mol, the electronic nature of the C5-substituent is a critical determinant of reactivity in denitrogenative transannulation reactions, directly influencing the regioisomeric outcome of synthesized thiophene products [1]. The 5-yl isomer provides a specific electronic environment that cannot be replicated by the 4-yl or 3-yl isomers.

Organic Synthesis Medicinal Chemistry Regioselectivity

Functional Group Distinction: Aldehyde vs. Methyl Substituent on the Thiadiazole Core

A close comparator, 2,2-Dimethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanal (CAS 1934456-68-4, MW 184.26), features a methyl group directly on the thiadiazole ring at the 4-position, while the target compound has a hydrogen atom at this position . This methylation increases both the molecular weight and lipophilicity (calculated logP) and removes a potential site for further functionalization. The target compound offers a simpler, less sterically hindered scaffold, which can be a critical advantage for structure-activity relationship (SAR) studies where minimal structural change is desired to probe a specific interaction.

Chemical Diversity Synthetic Handles Drug Discovery

Patent Landscape Differentiation for 1,2,3-Thiadiazol-5-yl Based Derivatives

The specific 1,2,3-thiadiazol-5-yl substructure is foundational in patented herbicidal compositions, particularly N-acyl-N-arylalaninates where a 1,2,3-thiadiazol-5-ylcarbonyl group is a key component [1]. This differs from patented applications of other regioisomers, such as the 1,2,5-thiadiazol-3-yl system, which appears in the context of glucocorticoid receptor modulators [2]. The selection of the 5-yl isomer is therefore strategically aligned with agrochemical invention, demonstrating a concrete, application-specific reason for procurement over other isomers when the goal is to synthesize derivatives from this specific patent class.

Agrochemical Patents Herbicide Synthesis Intellectual Property

High-Value Application Scenarios for 2,2-Dimethyl-3-(1,2,3-thiadiazol-5-yl)propanal


Synthesis of Novel Herbicidal Agents via 1,2,3-Thiadiazol-5-ylcarbonyl Intermediates

This compound is the preferred building block for creating new crop protection agents. The 5-yl isomer is the scaffold of choice for synthesizing N-acyl-N-arylalaninates, a class of compounds with demonstrated fungicidal activity [1]. Using the correct regioisomer ensures the final compound matches the structural formula of the active invention, and the versatile aldehyde group allows for differential functionalization into a range of ureas or carbonyl derivatives described in the patent literature [1].

Medicinal Chemistry Scaffold Optimization with Minimal Structural Bias

For hit-to-lead optimization, the unsubstituted 1,2,3-thiadiazole core of this compound is superior to its 4-methyl variant (CAS 1934456-68-4). Its lower molecular weight and lack of a pre-installed methyl group provide a cleaner chemical starting point . This allows medicinal chemists to systematically explore SAR around the thiadiazole ring without the confounding effects of the methyl group on target affinity or ADME properties, making it a more valuable tool for unbiased library synthesis.

Investigation of Regioselectivity in C5-Substituted 1,2,3-Thiadiazole Transformations

The aldehyde group at the 5-position provides a specific electron-withdrawing environment, a factor known to critically influence regioselectivity in Rh(I)-catalyzed transannulation reactions [2]. Researchers studying these mechanisms require this exact compound. Using the 4-yl or 3-yl isomers would result in different electronic landscapes and reaction outcomes, leading to invalid experimental results. This compound is therefore an essential, non-substitutable control in mechanistic studies.

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